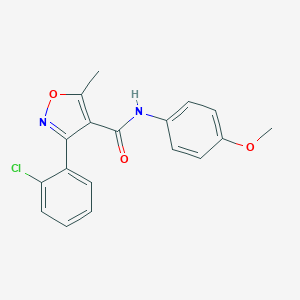
3-(2-chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide is a useful research compound. Its molecular formula is C18H15ClN2O3 and its molecular weight is 342.8g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Environmental Impact of Chlorophenols
- Toxicity and Biodegradation : Chlorophenols, like 2-chlorophenol, exhibit moderate toxic effects to mammalian and aquatic life, with potential for considerable toxicity upon long-term exposure. Their persistence in the environment varies, with low persistence where adapted microflora capable of biodegrading these compounds is present. However, environmental conditions can alter their biodegradability, making some chlorophenols moderately persistent. Bioaccumulation is generally low, but these compounds have a significant organoleptic effect on aquatic environments (Krijgsheld & Gen, 1986).
Potential in Drug Development
- Anticancer Research : Studies have explored the tumor specificity and keratinocyte toxicity of various compounds, with some showing potential as anticancer drugs due to high tumor specificity and minimal keratinocyte toxicity. Research in this area is crucial for developing safer anticancer medications (Sugita et al., 2017).
Chemical Processes and Applications
- Scintillator Materials : Research on plastic scintillators based on polymethyl methacrylate includes the use of various luminescent dyes and solvents, which do not alter their scintillation efficiency or stability. Such materials are important for radiation detection and other applications in physics (Salimgareeva & Kolesov, 2005).
- Synthesis and Applications of Oxazoles : Oxazoles and related compounds, including 1,2-oxazoles, have been synthesized through various methods and are important in the development of pharmaceuticals and chemicals with diverse biological activities. Their synthesis, properties, and applications are a significant area of research (Sainsbury, 1991).
Eigenschaften
IUPAC Name |
3-(2-chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c1-11-16(17(21-24-11)14-5-3-4-6-15(14)19)18(22)20-12-7-9-13(23-2)10-8-12/h3-10H,1-2H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFXTRPXUAONIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

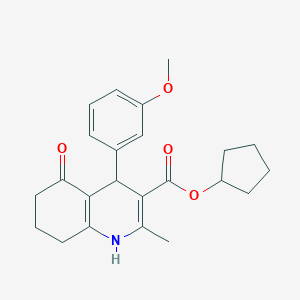
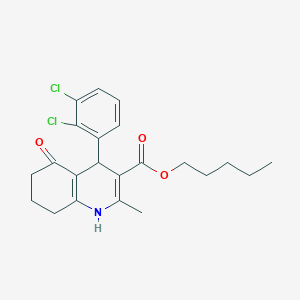

![Propyl 2-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B402088.png)
![butyl 4-[4-(acetyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B402093.png)
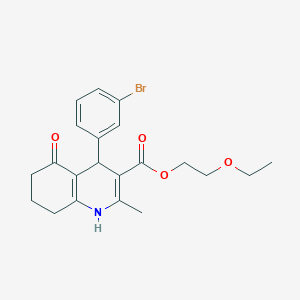
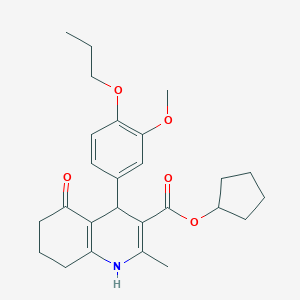
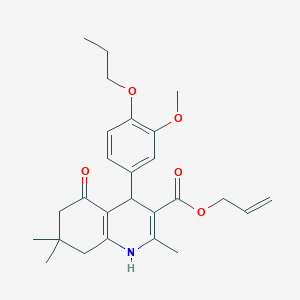
![2-Ethoxyethyl 4-[4-(acetyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B402098.png)
![cyclohexyl 4-[3-(ethyloxy)-4-hydroxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B402099.png)
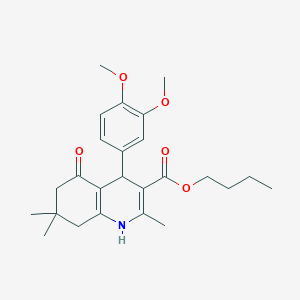
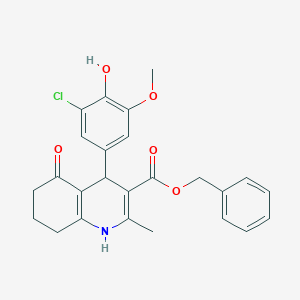
![Pentyl 4-[4-(acetyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B402106.png)
